molecular formula C₂₃H₃₄O₃ B1158290 Glycidyl Eicosapentaenoate

Glycidyl Eicosapentaenoate

Cat. No.: B1158290
M. Wt: 358.51
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidyl eicosapentaenoate (GEP) is a glycidyl ester derived from eicosapentaenoic acid (EPA), a long-chain omega-3 polyunsaturated fatty acid (PUFA). Its structure comprises an epoxide (oxirane) ring and an esterified EPA moiety. This combination confers unique reactivity and functional versatility, positioning GEP within the broader class of glycidyl esters—a subgroup of epoxy resins characterized by their ester functional groups .

Properties

Molecular Formula

C₂₃H₃₄O₃

Molecular Weight

358.51

Synonyms

(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl Ester;  EPA Glycidyl Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Glycidyl Esters
  • Glycidyl Methacrylate (GMA) : Shares the epoxide group but features a methacrylate ester. GMA’s shorter ester chain increases rigidity and thermal stability (up to 150°C) compared to GEP, favoring applications in dental resins and adhesives .
  • Glycidyl Linoleate: Another PUFA-derived glycidyl ester but with a linoleic acid backbone. Its conjugated double bonds reduce oxidative stability relative to GEP, limiting its use in high-durability coatings .
Glycidyl Ethers
  • Bisphenol A Diglycidyl Ether (DGEBA): A glycidyl ether with aromatic rings, offering superior thermal stability (200°C) and mechanical strength but lacking the biodegradability and flexibility of GEP .
Epoxidized Fatty Acid Esters
  • Glycidyl Docosahexaenoate (GDH): Derived from docosahexaenoic acid (DHA), GDH has a longer PUFA chain than GEP, further enhancing polymer flexibility but reducing epoxy group reactivity due to steric hindrance .

Key Property Comparisons

Property Glycidyl Eicosapentaenoate Glycidyl Methacrylate Bisphenol A Diglycidyl Ether
Molecular Weight (g/mol) ~350.5 142.15 340.41
Epoxide Equivalent 175 142 170
Thermal Stability (°C) 120 150 200
Solubility in THF High Moderate Low
Flexibility (Tg, °C) -30 45 100
Biocompatibility High (EPA-derived) Low Low

Data synthesized from structural analogs and epoxy resin studies .

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?

  • Methodological Answer : Ensure feasibility by piloting forced degradation assays or leveraging existing biobanks for clinical data. Align novelty with understudied areas (e.g., GEP’s epigenetic effects). For relevance, frame questions around unmet needs like PAD-related amputations, citing JELIS trial outcomes as precedent .

Q. What guidelines should be followed when reporting negative or inconclusive results from this compound trials?

  • Methodological Answer : Adhere to CONSORT guidelines for clinical trials or ARRIVE for preclinical studies. Transparently report effect sizes, confidence intervals, and post-hoc power analyses. Discuss limitations (e.g., sample heterogeneity) as done in studies where EPA’s effects varied by patient subgroups .

Cross-Disciplinary Considerations

Q. How can chemists and clinicians collaborate to optimize this compound formulation for translational studies?

  • Methodological Answer : Establish joint workflows where chemists refine synthesis protocols (e.g., minimizing isomerization ), while clinicians design pharmacokinetic/pharmacodynamic (PK/PD) studies. Use iterative feedback, as seen in ethyl eicosapentaenoate trials that linked stability data to dosing regimens .

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